(5-(Methylsulfonyl)pyridin-2-yl)methanamine
Overview
Description
(5-(Methylsulfonyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine typically involves the reaction of 2-chloromethyl-5-methylsulfonylpyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(Methylsulfonyl)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(5-(Methylsulfonyl)pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(Methylsulfonyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5-(Methylsulfonyl)pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(5-(Methylsulfonyl)pyridin-2-yl)acetic acid: Contains a carboxyl group instead of an amine.
Uniqueness
(5-(Methylsulfonyl)pyridin-2-yl)methanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amine group allows it to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
(5-(Methylsulfonyl)pyridin-2-yl)methanamine, with the CAS Number 848141-14-0, is a compound characterized by a pyridine ring substituted with a methylsulfonyl group and a methanamine group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) due to its ability to inhibit gastric acid secretion.
The molecular formula of this compound is C₉H₁₃N₃O₂S, and it has a molecular weight of 222.7 g/mol. Its unique structure enhances its biological activity compared to other similar compounds, particularly through the sulfonamide functionalization combined with an amine group.
The biological activity of this compound primarily involves the modulation of specific receptors associated with gastric acid production. Preliminary studies suggest that it may influence pathways related to acid secretion, although further research is necessary to elucidate its pharmacodynamics and pharmacokinetics .
Inhibition of Gastric Acid Secretion
The compound demonstrates significant activity in inhibiting gastric acid secretion, making it a candidate for treating conditions like peptic ulcers and GERD. This effect is beneficial in managing symptoms associated with excessive stomach acid .
Antimicrobial Potential
While the primary focus has been on its gastrointestinal applications, there are indications that compounds structurally similar to this compound may exhibit antimicrobial properties. For instance, studies on related compounds have shown activity against various pathogenic bacteria and fungi .
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure | Notable Properties |
---|---|---|
2-Aminopyridine | Pyridine ring with amino group | Known for neuroprotective effects; potential drug scaffold. |
3-Aminopyridine | Similar to 2-Aminopyridine | Exhibits different receptor interactions; varied activities. |
4-Methylpyridine | Methyl substitution on pyridine | Used as a solvent; less biologically active than target. |
The unique sulfonamide functionalization of this compound enhances its therapeutic potential compared to these similar compounds .
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Gastric Acid Secretion Inhibition : Research indicates that this compound effectively reduces gastric acid secretion in animal models, suggesting its potential for treating acid-related disorders .
- Antimicrobial Activity : Although primarily studied for its effects on gastric acid secretion, related compounds have shown antimicrobial efficacy against pathogens like Pseudomonas aeruginosa and Escherichia coli, which could imply similar properties for this compound .
- Chemical Synthesis and Modifications : Various synthesis methods have been reported, enhancing the understanding of how modifications to the compound could influence its biological activity .
Properties
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNFWVIZMCCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722672 | |
Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848185-40-0 | |
Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.